molecular formula C22H14Cl2N2O4 B7728499 MFCD02364408

MFCD02364408

Cat. No.: B7728499
M. Wt: 441.3 g/mol
InChI Key: MNJGLBHPNCAJRG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02364408 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD02364408 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is designed for large-scale synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions: MFCD02364408 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quaternary ammonium cations, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

MFCD02364408 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic applications, including its use in drug development. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD02364408 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MFCD02364408 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity patterns, making them useful for comparison in various applications .

Uniqueness: this compound is unique due to its specific combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of scientific and industrial applications, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O4/c1-29-22(28)16-4-2-3-5-19(16)26-21(27)13(12-25)10-15-7-9-20(30-15)17-11-14(23)6-8-18(17)24/h2-11H,1H3,(H,26,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJGLBHPNCAJRG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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